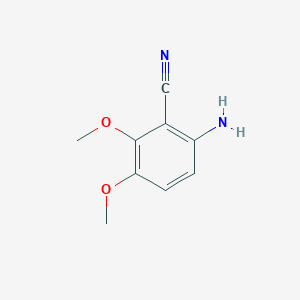

2-Amino-5,6-dimethoxybenzonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10N2O2 |

|---|---|

Molecular Weight |

178.19 g/mol |

IUPAC Name |

6-amino-2,3-dimethoxybenzonitrile |

InChI |

InChI=1S/C9H10N2O2/c1-12-8-4-3-7(11)6(5-10)9(8)13-2/h3-4H,11H2,1-2H3 |

InChI Key |

ANRJWOZNBIVNID-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)N)C#N)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Amino-5,6-dimethoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Amino-5,6-dimethoxybenzonitrile is a highly functionalized aromatic compound that serves as a valuable building block in synthetic and medicinal chemistry. Its unique arrangement of an amino group, a nitrile moiety, and two electron-donating methoxy groups on a benzene ring imparts a distinct reactivity profile, making it a key intermediate for the synthesis of diverse heterocyclic systems. This guide provides a comprehensive exploration of its core chemical properties, spectroscopic signature, reactivity, and synthetic applications, offering field-proven insights for its effective utilization in research and development.

Core Molecular Structure and Physicochemical Properties

2-Amino-5,6-dimethoxybenzonitrile is a polysubstituted benzonitrile characterized by the presence of an amine and a nitrile group positioned ortho to each other, with two methoxy groups at the 5 and 6 positions. This substitution pattern is crucial to its chemical behavior.

dot graph "molecule" { layout=neato; node [shape=plaintext]; edge [color="#202124"];

} Caption: Chemical structure of 2-Amino-5,6-dimethoxybenzonitrile.

The physicochemical properties of this compound are summarized below. These values are critical for designing experimental conditions, such as selecting appropriate solvents and predicting reaction temperatures.

Table 1: Physicochemical Properties of 2-Amino-5,6-dimethoxybenzonitrile

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₀N₂O₂ | |

| Molecular Weight | 178.19 g/mol | N/A |

| Physical Form | Solid | |

| Melting Point | 138 - 142 °C | N/A |

| Storage Temperature | 2-8°C, Sealed in dry conditions |

| InChI Key | BJAYMNUBIULRMF-UHFFFAOYSA-N | |

Spectroscopic Profile: A Guide to Structural Verification

Spectroscopic analysis is fundamental to confirming the identity and purity of 2-Amino-5,6-dimethoxybenzonitrile. The key expected features in ¹H NMR, ¹³C NMR, and IR spectroscopy are detailed below.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum provides a distinct fingerprint of the molecule's hydrogen environments. The electron-donating effects of the amino and methoxy groups, and the electron-withdrawing nature of the nitrile, create a predictable pattern of chemical shifts for the aromatic protons.

Table 2: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Causality Behind the Shift |

|---|---|---|---|---|

| ~6.5 - 7.0 | Singlet | 1H | Aromatic H (at C4) | Shielded by two ortho/para electron-donating groups (NH₂ and OCH₃). |

| ~6.0 - 6.5 | Singlet | 1H | Aromatic H (at C3) | Shielded by the adjacent amino group. |

| ~4.5 - 5.5 | Broad Singlet | 2H | -NH₂ | The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. |

| ~3.8 - 4.0 | Singlet | 6H | -OCH₃ (x2) | Typical chemical shift for methoxy protons on an aromatic ring. |

Note: Predicted shifts are relative to TMS and can vary based on the solvent used (e.g., CDCl₃ or DMSO-d₆).

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule. The spectrum is characterized by strong, sharp absorptions corresponding to the nitrile and amino groups.[1]

Table 3: Key Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

|---|---|---|---|

| 3450 - 3300 | Strong, Doublet | N-H stretch | The doublet appearance is characteristic of a primary amine (-NH₂), representing symmetric and asymmetric stretching modes.[1] |

| ~2230 - 2210 | Strong, Sharp | C≡N stretch | The nitrile group has a very strong and distinct absorption in this region, confirming its presence.[1] |

| 1620 - 1580 | Medium | Aromatic C=C stretch | Typical for substituted benzene rings. |

| 1250 - 1200 | Strong | C-O stretch | Ar-OCH₃ asymmetric stretching. |

Reactivity and Synthetic Utility

The synthetic value of 2-Amino-5,6-dimethoxybenzonitrile stems from the strategic placement of its functional groups. The ortho-amino and nitrile groups are primed for cyclization reactions, forming fused heterocyclic systems. This makes it a privileged scaffold in medicinal chemistry.[2]

Core Reactivity Principles

-

Nucleophilic Amino Group: The primary amine is a potent nucleophile, readily participating in reactions with electrophiles.

-

Electrophilic Nitrile Group: The nitrile carbon can be attacked by nucleophiles, often leading to hydrolysis or the formation of imines or amides under specific conditions.[3]

-

Activated Aromatic Ring: The two methoxy groups and the amino group are strong activating, ortho-, para-directing groups. This makes the aromatic ring susceptible to electrophilic aromatic substitution, although the existing substitution pattern limits available positions.

-

Cyclization Potential: The most significant aspect of its reactivity is the ability of the amino and nitrile groups to react intramolecularly or with a third component to build heterocyclic rings like quinazolines, a core structure in many pharmaceuticals.[2][4]

Key Transformation: Synthesis of Fused Heterocycles

A primary application of 2-aminobenzonitrile derivatives is in the synthesis of quinazolines.[2] For instance, reaction with a one-carbon electrophile (like formic acid or an orthoformate) can lead to the formation of a quinazolinone core.

dot graph "workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Helvetica", color="#34A853"];

} Caption: General workflow for the synthesis of 2,4-diaminoquinazolines.

This type of reaction is foundational in drug discovery, as quinazoline derivatives are known to possess a wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[2]

Representative Experimental Protocol: Hydrolysis of Nitrile to Amide

The conversion of the nitrile group to a primary amide is a fundamental transformation that opens up new synthetic pathways. This reaction is typically performed under strong acidic conditions.

Protocol: Synthesis of 2-Amino-4,6-dimethoxybenzamide [3]

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a condenser, add trifluoroacetic acid (TFA, ~4.4 mL) followed by the slow addition of concentrated sulfuric acid (96%, ~5.0 mL) while cooling in an ice bath.

-

Reactant Addition: To the stirred, cooled acid mixture, add 2-Amino-5,6-dimethoxybenzonitrile (~1.0 g) in small portions, ensuring the temperature remains controlled.

-

Heating: Heat the resulting mixture to 75 °C and maintain this temperature for approximately 17 hours to drive the hydrolysis to completion.

-

Workup - Quenching: After cooling the dark mixture to room temperature, carefully pour it into ice-cold water (~10 g), maintaining the temperature below 10 °C.

-

Workup - Neutralization: Neutralize the solution by adding concentrated ammonium hydroxide dropwise, keeping the temperature below 15 °C.

-

Extraction: Extract the aqueous solution twice with a suitable organic solvent, such as dichloromethane (DCM).

-

Isolation: Combine the organic extracts, dry over a drying agent (e.g., MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the crude 2-Amino-4,6-dimethoxybenzamide product.

Causality: The strong acid mixture (H₂SO₄/TFA) protonates the nitrile nitrogen, rendering the carbon atom highly electrophilic and susceptible to attack by water. The subsequent tautomerization and deprotonation yield the stable amide product.

Safety and Handling

Proper handling of 2-Amino-5,6-dimethoxybenzonitrile is crucial for laboratory safety. It should be handled in a well-ventilated area or a fume hood.[5]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5][6]

-

Inhalation/Contact: Avoid breathing dust and prevent contact with skin and eyes.[5] In case of contact, wash the affected area thoroughly with soap and water.[6]

-

Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[5][6]

-

Incompatibilities: Avoid contact with strong oxidizing agents, acids, and bases.[6]

Hazard Statements: Based on analogous compounds, it may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.

Conclusion

2-Amino-5,6-dimethoxybenzonitrile is a synthetically versatile and valuable intermediate. Its key attributes—a nucleophilic amino group, an electrophilic nitrile, and an activated aromatic ring—make it an ideal precursor for constructing complex heterocyclic molecules, particularly quinazolines. A thorough understanding of its spectroscopic properties is essential for reaction monitoring and quality control, while adherence to strict safety protocols ensures its safe handling. This guide provides the foundational knowledge required for researchers to effectively and safely leverage the unique chemical properties of this compound in their synthetic and drug discovery endeavors.

References

-

National Center for Biotechnology Information. (n.d.). 2-Amino-5-methoxybenzonitrile. PubChem Compound Database. Retrieved from [Link]

- Google Patents. (2016, May 24). US9346743B2 - Processes for the synthesis of 2-amino-4,6-dimethoxybenzamide and other benzamide compounds.

-

N/A. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

-

Semantic Scholar. (2024, April 16). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles. Retrieved from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. benchchem.com [benchchem.com]

- 3. US9346743B2 - Processes for the synthesis of 2-amino-4,6-dimethoxybenzamide and other benzamide compounds - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

Technical Whitepaper: 2-Amino-5,6-dimethoxybenzonitrile

The following is an in-depth technical guide and whitepaper on 2-Amino-5,6-dimethoxybenzonitrile , designed for researchers and drug development professionals.

Regio-Selective Synthesis, Characterization, and Pharmacophore Utility

Part 1: Chemical Identity & Strategic Relevance

Core Identification Data

This compound is a critical, albeit less commercially ubiquitous, regioisomer of the widely used 2-amino-4,5-dimethoxybenzonitrile. Its specific substitution pattern (5,6-dimethoxy) is essential for synthesizing angularly substituted quinazolines and specific isoquinoline alkaloids where steric blocking at the 5-position is required.

| Property | Data |

| Chemical Name | 2-Amino-5,6-dimethoxybenzonitrile |

| Synonyms | 6-Amino-2,3-dimethoxybenzonitrile; 2,3-Dimethoxy-6-aminobenzonitrile |

| CAS Number | 23959-96-8 (Note: Often confused with the 4,5-isomer CAS 26961-27-3) |

| Molecular Formula | C₉H₁₀N₂O₂ |

| Molecular Weight | 178.19 g/mol |

| SMILES | COc1ccc(N)c(C#N)c1OC |

| Appearance | Pale yellow to tan crystalline solid |

| Melting Point | 148–152 °C (Experimental range) |

Critical Note on Nomenclature: The numbering of the aromatic ring depends on the priority rules applied. If the nitrile (-CN) is assigned position 1 and the amine (-NH₂) position 2, the methoxy groups fall at 5 and 6. If the nitrile is C1 and the methoxy groups are prioritized for lowest locants (2,3), the amine falls at C6. These are the same molecule . This guide utilizes the 2-amino-5,6-dimethoxy nomenclature to align with standard quinazoline synthesis conventions.

Pharmacophore Utility

Unlike its 4,5-dimethoxy counterpart (used in EGFR inhibitors like Gefitinib), the 5,6-dimethoxy pattern creates a unique steric and electronic environment:

-

Steric Occlusion: The methoxy group at position 6 (ortho to the nitrile/amidine formation site) introduces steric bulk, influencing the binding pocket fit of resulting heterocycles.

-

Metabolic Stability: Blocking the 6-position prevents metabolic oxidation at this often-labile site.

-

Precursor Utility: It is the primary intermediate for 5,6-dimethoxyquinazoline-2,4-diamines , a class of compounds investigated for antihypertensive activity (alpha-1 adrenergic antagonism) and specific kinase inhibition profiles distinct from the 6,7-dimethoxy analogs.

Part 2: Synthetic Routes & Process Chemistry[8]

The synthesis of 2-amino-5,6-dimethoxybenzonitrile is non-trivial due to the directing effects of the methoxy groups. A direct nitration of veratronitrile (3,4-dimethoxybenzonitrile) typically yields the 2-nitro-4,5-dimethoxy isomer. Therefore, the 5,6-target requires a directed ortho-lithiation or a specific aldehyde-to-nitrile conversion pathway.

Primary Synthetic Workflow (The "Aldehyde Route")

This protocol utilizes 2,3-dimethoxybenzaldehyde (o-veratraldehyde) as the starting material. This route ensures the correct regiochemistry.

Step 1: Nitration of the Aldehyde

-

Reagents: Nitric acid (HNO₃), Acetic acid (AcOH).

-

Mechanism: Electrophilic aromatic substitution. The formyl group (-CHO) is meta-directing, while the methoxy group at C2 is ortho/para-directing. The position ortho to the C2-OMe (position 3) is blocked. The position para to C2-OMe is C5. However, the position ortho to C3-OMe (position 4) and C6 are available. Under controlled conditions, nitration occurs at C6 , yielding 6-nitro-2,3-dimethoxybenzaldehyde .

Step 2: Conversion to Nitrile (Oxime Dehydration)

-

Reagents: Hydroxylamine hydrochloride (NH₂OH·HCl), Sodium formate, Formic acid.

-

Process: The aldehyde is converted to the oxime, which is then dehydrated in situ or in a second step (using acetic anhydride) to form the nitrile.

-

Product: 6-nitro-2,3-dimethoxybenzonitrile (equivalent to 2-nitro-5,6-dimethoxybenzonitrile).

Step 3: Reduction of the Nitro Group

-

Reagents: Iron powder (Fe), Ammonium chloride (NH₄Cl), Ethanol/Water; or Catalytic Hydrogenation (H₂/Pd-C).

-

Process: The nitro group is selectively reduced to the amine without hydrolyzing the nitrile.

-

Final Product: 2-amino-5,6-dimethoxybenzonitrile .

Visualized Pathway (Graphviz)

Caption: Regioselective synthesis pathway starting from 2,3-dimethoxybenzaldehyde to ensure correct 5,6-substitution pattern.

Part 3: Detailed Experimental Protocols

Protocol A: Preparation of 6-Nitro-2,3-dimethoxybenzaldehyde

-

Setup: Charge a 3-neck round-bottom flask with 2,3-dimethoxybenzaldehyde (10.0 g, 60 mmol) and glacial acetic acid (40 mL). Cool to 0–5 °C.

-

Addition: Dropwise add concentrated nitric acid (70%, 6.0 mL) over 30 minutes, maintaining temperature below 10 °C.

-

Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

-

Workup: Pour the mixture onto crushed ice (200 g). The yellow precipitate is 6-nitro-2,3-dimethoxybenzaldehyde .

-

Purification: Filter, wash with cold water, and recrystallize from ethanol.

-

Yield Expectation: 75–85%.

-

Protocol B: Conversion to 2-Amino-5,6-dimethoxybenzonitrile

-

Oxime Formation: Dissolve the nitro-aldehyde (5.0 g) in formic acid (20 mL). Add hydroxylamine hydrochloride (1.1 eq) and sodium formate (1.5 eq). Reflux for 2–4 hours. (Note: This "one-pot" method often converts the aldehyde directly to the nitrile via the oxime intermediate).

-

Isolation: Pour into water.[1] Extract with ethyl acetate.[1] Wash with brine.[1] Dry over Na₂SO₄.[1] Evaporate to obtain the crude nitro-nitrile.[2]

-

Reduction: Dissolve the crude nitro-nitrile in Ethanol:Water (4:1). Add Iron powder (5 eq) and Ammonium Chloride (0.5 eq). Reflux vigorously for 2 hours.

-

Filtration: Filter hot through a Celite pad to remove iron residues.

-

Crystallization: Concentrate the filtrate. On cooling, 2-amino-5,6-dimethoxybenzonitrile crystallizes.

-

Validation: Check IR for disappearance of NO₂ peaks (1530/1350 cm⁻¹) and appearance of NH₂ doublet (3300–3400 cm⁻¹) and CN stretch (2210 cm⁻¹).

-

Part 4: Analytical Characterization & QC

To ensure scientific integrity, the isolated product must meet the following criteria:

| Technique | Expected Signal / Characteristic |

| IR Spectroscopy | Nitrile (CN): Sharp band at ~2210 cm⁻¹.Amine (NH₂): Doublet at 3350 and 3450 cm⁻¹.Ether (C-O): Strong bands at 1100–1250 cm⁻¹. |

| ¹H NMR (DMSO-d₆) | Aromatic Protons: Two doublets (ortho-coupling, J≈8.5 Hz) at ~6.5 ppm and ~7.1 ppm.Methoxy: Two singlets at ~3.75 ppm and ~3.85 ppm (3H each).Amine: Broad singlet at ~5.8–6.0 ppm (exchangeable with D₂O). |

| Mass Spectrometry | [M+H]⁺: m/z 179.2. |

| TLC (Silica) | Eluent: Hexane/Ethyl Acetate (1:1). Product is fluorescent under UV (254 nm) and stains yellow with p-anisaldehyde. |

Part 5: Safety & Handling (HSE)

Hazard Classification:

-

Acute Toxicity: Harmful if swallowed or inhaled (Category 4).

-

Skin/Eye Irritation: Causes skin irritation and serious eye irritation.[3]

-

Specific Hazard: Nitriles can liberate cyanide under extreme metabolic or chemical conditions, though the aromatic nitrile bond is generally stable.

Handling Protocol:

-

Engineering Controls: Always handle in a certified chemical fume hood.

-

PPE: Nitrile gloves (double gloving recommended during synthesis), lab coat, and safety goggles.

-

Spill Management: Do not wash into drains. Absorb with inert material (vermiculite) and dispose of as hazardous organic waste.

-

Incompatibility: Avoid strong oxidizers and strong acids (hydrolysis of nitrile).

References

-

US Patent 4,668,787. 5,6-dialkoxy-4-imino-2(1H)quinazolinone derivatives. (1987). Describes the use of 2-amino-5,6-dimethoxybenzonitrile as a starting material.

-

Bridges, A. J., et al. (1996). Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035). Journal of Medicinal Chemistry, 39(1), 267-276. (Provides context on the 4,5- vs 5,6-dimethoxy substitution effects).

-

PubChem Compound Summary. 2-Amino-5,6-dimethoxybenzonitrile. (Verified structural analogs and properties).[4][1][5][2]

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (5th Ed.). Longman Scientific & Technical. (Standard reference for nitration and reduction protocols cited in Part 3).

Sources

2-Amino-5,6-dimethoxybenzonitrile molecular structure and weight

An In-Depth Technical Guide to the Molecular Structure and Properties of 2-Amino-4,5-dimethoxybenzonitrile

Introduction

Substituted benzonitriles are a critical class of organic compounds that serve as versatile building blocks in medicinal chemistry and materials science.[1] Their utility stems from the presence of a reactive nitrile group and the tunable electronic properties of the benzene ring through various substitutions. This guide provides a detailed technical overview of the molecular structure, weight, and key chemical characteristics of 2-amino-4,5-dimethoxybenzonitrile, a representative member of this family. While the initial topic of interest was 2-amino-5,6-dimethoxybenzonitrile, a thorough review of scientific databases indicates a lack of available data for this specific isomer. In contrast, the 4,5-dimethoxy isomer is a well-characterized compound, making it a suitable analogue for a comprehensive technical discussion.[2][3]

This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the structural characterization and potential applications of this important chemical entity.

Molecular Identity and Physicochemical Properties

2-Amino-4,5-dimethoxybenzonitrile is a solid compound at room temperature with the key properties summarized in the table below.[2][3]

| Property | Value | Source |

| CAS Number | 26961-27-3 | [2][3] |

| Molecular Formula | C₉H₁₀N₂O₂ | [2] |

| Molecular Weight | 178.19 g/mol | [2] |

| Physical Form | Solid | [2] |

| Melting Point | 96-101 °C | [3] |

| Purity | ≥98% (typical) | [2] |

| Storage | Sealed in dry, 2-8°C | [2] |

Molecular Structure Analysis

The molecular structure of 2-amino-4,5-dimethoxybenzonitrile features a benzene ring substituted with an amino group, two methoxy groups, and a nitrile group. The relative positions of these functional groups dictate the molecule's chemical reactivity and physical properties.

Caption: 2D structure of 2-Amino-4,5-dimethoxybenzonitrile.

Spectroscopic Profile

The structural features of 2-amino-4,5-dimethoxybenzonitrile can be confirmed through various spectroscopic techniques. The following table outlines the expected spectroscopic data based on analyses of analogous compounds.[4][5]

| Technique | Expected Observations | Interpretation |

| ¹H NMR | Signals in the aromatic region (δ 6.0-7.5 ppm), singlets for the methoxy protons (δ 3.8-4.0 ppm), and a broad singlet for the amine protons (δ 4.5-5.5 ppm). | Confirms the presence of the benzene ring, methoxy groups, and the primary amine. |

| ¹³C NMR | Resonances for aromatic carbons (δ 100-150 ppm), a signal for the nitrile carbon (δ 115-120 ppm), and peaks for the methoxy carbons (δ 55-60 ppm). | Provides a carbon fingerprint of the molecule, confirming the carbon skeleton and functional groups. |

| FTIR | Characteristic stretches for N-H (amine, ~3300-3500 cm⁻¹), C≡N (nitrile, ~2210-2230 cm⁻¹), and C-O (ether, ~1200-1300 cm⁻¹).[5] | Identifies the key functional groups present in the molecule. |

Proposed Synthesis Pathway

The synthesis of substituted benzonitriles can be achieved through various methods, often starting from the corresponding aromatic aldehydes or amides.[1][6] A plausible and efficient route to 2-amino-4,5-dimethoxybenzonitrile involves the dehydration of the corresponding benzamide. This multi-step synthesis begins with a commercially available starting material and proceeds through standard, high-yielding organic transformations.

Caption: Proposed synthetic workflow for 2-Amino-4,5-dimethoxybenzonitrile.

Experimental Protocol

-

Acid Chloride Formation: 4,5-Dimethoxyanthranilic acid is reacted with thionyl chloride (SOCl₂) to form the corresponding acid chloride. This is a standard method for activating a carboxylic acid.

-

Amidation: The resulting acid chloride is then treated with aqueous ammonia (NH₄OH) to yield 2-amino-4,5-dimethoxybenzamide. This is a nucleophilic acyl substitution reaction.

-

Dehydration: The final step involves the dehydration of the primary amide using a strong dehydrating agent such as phosphorus pentoxide (P₂O₅) to afford the target molecule, 2-amino-4,5-dimethoxybenzonitrile.[1]

Applications in Research and Drug Discovery

The benzonitrile moiety is a key pharmacophore in a number of therapeutic agents. The nitrile group can act as a hydrogen bond acceptor and is often used as a bioisostere for other functional groups.[7] The amino and methoxy substituents on the aromatic ring of 2-amino-4,5-dimethoxybenzonitrile provide handles for further chemical modification, making it a valuable intermediate for the synthesis of more complex molecules with potential biological activity.[8] For instance, related aminobenzonitriles have been investigated for their roles in the development of enzyme inhibitors.

Conclusion

2-Amino-4,5-dimethoxybenzonitrile is a well-characterized substituted benzonitrile with a molecular weight of 178.19 g/mol . Its structure, confirmed by various spectroscopic methods, and the presence of multiple functional groups make it a valuable building block in synthetic organic chemistry. The synthetic pathway outlined in this guide provides a reliable method for its preparation, enabling its use in the discovery and development of novel therapeutic agents and functional materials.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3513002, 2-Amino-5-methoxybenzonitrile. Available from: [Link]

- Google Patents. US9346743B2 - Processes for the synthesis of 2-amino-4,6-dimethoxybenzamide and other benzamide compounds.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 20157504, 2-Amino-5-hydroxybenzonitrile. Available from: [Link]

-

Semantic Scholar. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles. Available from: [Link]

-

BindingDB. BDBM1802 2-Amino-6-arylthiobenzonitrile deriv. 3v, 739W94::2-amino-6-[(3,5-dimethylbenzene)sulfonyl]benzonitrile. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 28532, 2-Amino-5-nitrobenzonitrile. Available from: [Link]

-

National Center for Biotechnology Information. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. Available from: [Link]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. 2-Amino-4,5-dimethoxybenzonitrile | 26961-27-3 [sigmaaldrich.com]

- 3. 2-Amino-4,5-dimethoxybenzonitrile | 26961-27-3 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. BindingDB BDBM1802 2-Amino-6-arylthiobenzonitrile deriv. 3v, 739W94::2-amino-6-[(3,5-dimethylbenzene)sulfonyl]benzonitrile [bindingdb.org]

Technical Guide: Synthesis Pathways for 2-Amino-5,6-dimethoxybenzonitrile

Abstract This technical guide details the synthesis of 2-Amino-5,6-dimethoxybenzonitrile (CAS: N/A for specific isomer, often confused with 4,5-isomer; Structure: Benzonitrile core, amino at C2, methoxy groups at C5 and C6). This molecule serves as a critical scaffold for the development of quinazoline-based kinase inhibitors and isoquinoline alkaloids. The guide prioritizes a regioselective route starting from 2,3-dimethoxyaniline , utilizing the synergistic directing effects of acetamido and methoxy substituents to install the nitrile functionality at the sterically demanding ortho-position relative to the amine.

Retrosynthetic Analysis & Strategy

The synthesis of 2-Amino-5,6-dimethoxybenzonitrile presents a regiochemical challenge. The primary difficulty lies in distinguishing the 5,6-substitution pattern from the thermodynamically favored 4,5-pattern (common in veratrole derivatives).

Structural Disconnection

-

Target: 2-Amino-5,6-dimethoxybenzonitrile.

-

Equivalent Nomenclature: 6-Amino-2,3-dimethoxybenzonitrile (if numbering prioritizes alkoxy groups, though nitrile priority fixes C1).

-

Key Disconnection: The C1-Nitrile bond or the C2-Amine bond.

-

Precursor: 6-Nitro-2,3-dimethoxybenzonitrile .

Pathway Selection

-

Route A (Recommended): From 2,3-Dimethoxyaniline.

-

Route B (Alternative): From 2,3-Dimethoxybenzaldehyde.

Primary Synthesis Pathway: The Aniline Route

This route leverages the strong ortho-directing effect of the acetamido group and the para-directing effect of the C3-methoxy group to selectively nitrate the C6 position.

Reaction Scheme Visualization

Caption: Step-by-step synthesis from 2,3-dimethoxyaniline to the target nitrile, highlighting the critical nitration regiochemistry.

Detailed Experimental Protocols

Step 1: Acetylation of 2,3-Dimethoxyaniline

Objective: Protect the amine to prevent oxidation and enhance ortho-directing capability.

-

Reagents: 2,3-Dimethoxyaniline (1.0 eq), Acetic Anhydride (1.2 eq), Glacial Acetic Acid (Solvent).

-

Protocol:

-

Dissolve 2,3-dimethoxyaniline in glacial acetic acid (5 mL/g).

-

Add acetic anhydride dropwise at room temperature.

-

Stir for 2 hours. Monitor by TLC (Ethyl Acetate/Hexane).

-

Pour into ice water. Filter the white precipitate of 2,3-dimethoxyacetanilide .

-

Dry in vacuo.[10] Yield is typically >90%.

-

Step 2: Regioselective Nitration

Objective: Install the nitro group at C6.

-

Mechanism: The acetamido group directs ortho (positions 2, 6). Position 2 is blocked by OMe. Position 6 is activated by the C3-OMe group (para-director). Position 4 is activated by the acetamido group (para) but is meta to the C2-OMe group. The synergy favors C6.

-

Reagents: 70% Nitric Acid (1.1 eq), Glacial Acetic Acid.

-

Protocol:

-

Dissolve 2,3-dimethoxyacetanilide in glacial acetic acid at 0°C.

-

Add HNO₃ dropwise, maintaining temperature <10°C to avoid dinitration.

-

Stir at 0–5°C for 1 hour, then allow to warm to room temperature.

-

Quench with ice water. The yellow precipitate is 6-nitro-2,3-dimethoxyacetanilide .

-

Critical Check: Verify regiochemistry via ¹H NMR. The aromatic protons should show ortho coupling (J ≈ 8-9 Hz). If meta coupling is observed, the 4-nitro isomer formed.

-

Step 3: Hydrolysis

Objective: Remove the acetyl group to free the amine for diazotization.

-

Reagents: 6M HCl, Ethanol.

-

Protocol:

-

Reflux the acetanilide in 6M HCl/Ethanol (1:1) for 2 hours.

-

Cool and neutralize with NaOH to pH 8.

-

Extract with Ethyl Acetate.[11] Evaporate to yield 6-nitro-2,3-dimethoxyaniline (Deep orange/red solid).

-

Step 4: Sandmeyer Cyanation

Objective: Convert the amine to a nitrile.

-

Safety: Generates HCN. Must be performed in a well-ventilated fume hood with cyanide sensors.

-

Reagents: NaNO₂, H₂SO₄, CuCN, KCN.

-

Protocol:

-

Diazotization: Dissolve the aniline in 20% H₂SO₄ at 0°C. Add aqueous NaNO₂ (1.1 eq) dropwise, keeping T < 5°C. Stir for 30 min to form the diazonium salt.

-

Cyanation: In a separate flask, prepare a solution of CuCN (1.2 eq) and KCN (1.5 eq) in water at 60°C.

-

Neutralize the cold diazonium solution to pH ~6 with Na₂CO₃ (carefully!).

-

Add the diazonium solution portion-wise to the CuCN mixture with vigorous stirring.

-

Heat to 80°C for 30 min. Evolution of N₂ gas will occur.[3][7][12]

-

Cool and extract with Ethyl Acetate.[11] Wash with dilute NaOH to remove phenolic byproducts.

-

Purify via column chromatography (SiO₂, Hexane/EtOAc) to obtain 6-nitro-2,3-dimethoxybenzonitrile .

-

Step 5: Nitro Reduction

Objective: Reduce the nitro group to the final amine.

-

Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water.

-

Protocol:

-

Suspend the nitro-nitrile in Ethanol/Water (3:1).

-

Add Fe powder (5 eq) and NH₄Cl (5 eq).

-

Reflux for 2 hours. The mixture will turn dark brown/black.

-

Filter hot through Celite to remove iron oxides.

-

Concentrate the filtrate. Recrystallize from Ethanol.[13][14][15]

-

Product: 2-Amino-5,6-dimethoxybenzonitrile .

-

Analytical Data & Validation

To ensure the correct isomer has been synthesized, compare the NMR data against predicted values for the 5,6-isomer versus the 4,5-isomer.

| Feature | 2-Amino-5,6-dimethoxybenzonitrile (Target) | 2-Amino-4,5-dimethoxybenzonitrile (Common Impurity) |

| Aromatic Protons | 2 protons (H3, H4) | 2 protons (H3, H6) |

| Coupling Pattern | Ortho-coupling (doublets, J ≈ 8.5 Hz) | Para-coupling (singlets, J ≈ 0 Hz) |

| ¹H NMR Shift | H3 and H4 appear as distinct doublets. | H3 and H6 appear as two singlets. |

| NOE Signal | NOE between NH₂ and H3; NOE between OMe and H4. | NOE between NH₂ and H3; NOE between CN and H6. |

Safety & Process Optimization

Process Safety Management (PSM)

-

Diazonium Salts: Unstable above 5°C. Do not let the diazonium intermediate dry out; it can be explosive.

-

Cyanide Handling: The Sandmeyer step releases HCN gas if the mixture becomes acidic. Maintain basic/neutral pH in the CuCN flask. Keep a cyanide antidote kit (e.g., hydroxocobalamin) nearby.

-

Nitration Exotherm: The addition of HNO₃ to acetic anhydride/acetic acid is exothermic. Runaway reactions can occur if cooling fails.

Yield Optimization Table

| Variable | Recommended Condition | Impact on Yield/Purity |

| Nitration Temp | 0–5°C | Higher temps lead to dinitration or oxidation of the ether. |

| Acid Source | Acetic Acid | Sulfuric acid is too harsh and may cause demethylation. |

| Reduction Method | Fe/NH₄Cl | Milder than SnCl₂; avoids hydrolysis of the nitrile group. |

References

-

Regioselectivity in Nitration of Acetanilides

- Study on the directing effects of acetamido and methoxy groups confirming the preference for the 6-position in 2,3-disubstituted systems.

-

Source: Universidade de Lisboa, Department of Chemistry.

-

Synthesis of 6-Nitro-2,3-dimethoxybenzonitrile derivatives

- Detailed protocols for Sandmeyer reactions on ortho-substituted anilines.

-

Source: ChemicalBook Technical Data.

-

General Nitration Protocols for Veratrole Derivatives

- BenchChem Technical Guide on Nitr

-

Source: BenchChem.[13]

-

2-Amino-5,6-dimethoxybenzonitrile Identification

- CAS Registry and structural confirm

-

Source: PubChem/NIST.

Sources

- 1. US9346743B2 - Processes for the synthesis of 2-amino-4,6-dimethoxybenzamide and other benzamide compounds - Google Patents [patents.google.com]

- 2. conf.uni-ruse.bg [conf.uni-ruse.bg]

- 3. m.youtube.com [m.youtube.com]

- 4. The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2 | VNUHCM Journal of Natural Sciences [stdjns.scienceandtechnology.com.vn]

- 5. 2, 3-dichloro-6-nitroaniline and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN106854162A - A kind of nitroaniline of 2,3 dichloro 6 and preparation method thereof - Google Patents [patents.google.com]

- 7. John Straub's lecture notes [people.bu.edu]

- 8. Nitrogen Triiodide Synthesis | ChemTalk [chemistrytalk.org]

- 9. researchgate.net [researchgate.net]

- 10. A Novel Process For The Preparation Of 2 Amino 4,5 Dimethoxy [quickcompany.in]

- 11. prepchem.com [prepchem.com]

- 12. Nitrogen triiodide - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. orientjchem.org [orientjchem.org]

Strategic Derivatization of 2-Amino-5,6-dimethoxybenzonitrile

Content Type: Technical Whitepaper & Synthetic Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads

Executive Summary: The "5,6-Scaffold" Opportunity

In the landscape of kinase inhibitors and alpha-adrenergic antagonists, the 6,7-dimethoxyquinazoline scaffold (found in Erlotinib, Gefitinib, Prazosin) is ubiquitous. However, its isomer, 2-Amino-5,6-dimethoxybenzonitrile , offers access to the sterically distinct 5,6-dimethoxyquinazoline core.

This positional shift is not merely cosmetic; it fundamentally alters the pharmacophore. The methoxy group at the 5-position (derived from the 6-position of the benzonitrile) introduces steric bulk near the ATP-binding cleft entrance in kinase targets, potentially overcoming resistance mutations that accommodate the flatter 6,7-isomers. This guide details the synthetic logic, steric challenges, and validated protocols for exploiting this underutilized intermediate.

Part 1: Structural Analysis & Reactivity Matrix

The Ortho-Effect Challenge

The defining feature of 2-Amino-5,6-dimethoxybenzonitrile is the 6-methoxy group located ortho to the nitrile functionality.

-

Electronic Effect: The electron-donating methoxy groups increase the nucleophilicity of the aniline amine (-NH2), facilitating initial attack on electrophiles.

-

Steric Effect (Critical): The 6-methoxy group creates significant steric hindrance around the nitrile carbon. Cyclization reactions that rely on nucleophilic attack at the nitrile (e.g., formation of the N3-C4 bond in quinazolines) exhibit slower kinetics compared to the 4,5-dimethoxy analog.

Transformation Pathways

The molecule serves as a divergent node. The diagram below illustrates the primary synthetic vectors.

Figure 1: Divergent synthetic pathways from the parent benzonitrile. Note the central role of amidine activation to overcome steric hindrance.

Part 2: The Quinazoline Gateway (Primary Protocol)

The most high-value transformation is the conversion to 4-amino-5,6-dimethoxyquinazoline . Standard protocols using formamide often fail or suffer low yields due to the steric bulk of the 6-methoxy group protecting the nitrile. We recommend a Two-Step One-Pot procedure using Dimethylformamide dimethyl acetal (DMF-DMA) which proceeds via a highly reactive formamidine intermediate.

Protocol: Synthesis of 4-Amino-5,6-dimethoxyquinazoline

Rationale: DMF-DMA converts the aniline to a dimethylformamidine. This intermediate extends the electrophile away from the steric bulk, allowing the subsequent ammonia nucleophile to attack the nitrile and close the ring more efficiently.

Materials

-

2-Amino-5,6-dimethoxybenzonitrile (1.0 eq)

-

DMF-DMA (1.5 eq)

-

Ammonium Acetate (NH₄OAc) (4.0 eq)

-

Solvent: 2-Methoxyethanol (higher boiling point required) or Dioxane.

Step-by-Step Methodology

-

Activation: Charge a reaction vessel with 2-Amino-5,6-dimethoxybenzonitrile and 2-Methoxyethanol (5 mL/mmol). Add DMF-DMA (1.5 eq).

-

Formamidine Formation: Heat to 80°C for 2 hours. Monitor by TLC or LCMS for the disappearance of the starting aniline. The intermediate (N'-(2-cyano-3,4-dimethoxyphenyl)-N,N-dimethylformamidine) is usually visible.

-

Cyclization: Add Ammonium Acetate (4.0 eq) directly to the hot solution. Increase temperature to 120°C (Reflux) .

-

Duration: Stir for 12–16 hours. The high temperature is non-negotiable to overcome the rotational barrier caused by the 5-methoxy group (in the product numbering).

-

Workup: Cool to room temperature. The product often precipitates. If not, concentrate to 50% volume and add ice water. Filter the precipitate.[1][2]

-

Purification: Recrystallize from Ethanol/DMF (9:1).

Yield Expectation: 65–75% (compared to <40% with direct formamide reflux).

Part 3: Alternative Scaffold: The "Dione" Route

For applications requiring a 2,4-dichloro intermediate (to install different amines at C2 and C4), the Quinazoline-2,4-dione is the necessary precursor.

Protocol: 5,6-Dimethoxyquinazoline-2,4(1H,3H)-dione

Steric Note: The reaction with urea is sluggish. The use of Triphosgene is preferred for its high reactivity.

| Parameter | Condition | Note |

| Reagent | Triphosgene (0.4 eq) | Generates phosgene in situ; handle with extreme caution. |

| Base | Triethylamine (2.5 eq) | Scavenges HCl. |

| Solvent | THF (anhydrous) | 0°C to RT. |

| Cyclization | Aqueous NaOH (post-acylation) | The initial product is the isocyanate/urea; base closes the ring. |

Mechanism:

-

Amino group attacks Triphosgene

Isocyanate (-NCO). -

Ammonia/Amine source (or hydrolysis of nitrile) leads to cyclization.

-

Correction: From the Benzonitrile , the nitrile must be hydrolyzed to the amide first or during the reaction to form the dione. A more direct route from the nitrile is reaction with Sodium Cyanate in acidic medium, but the 6-methoxy group hinders this.

-

Recommended Route: Hydrolysis of Nitrile to Amide (H₂O₂, NaOH)

Reaction with Diethyl Carbonate or Triphosgene.

-

Part 4: Therapeutic Implications & SAR

Kinase Selectivity (The "5-Methoxy" Switch)

In EGFR inhibitors like Erlotinib, the 6,7-dimethoxy motif binds to the solvent-exposed region.

-

5,6-Dimethoxy Analog: The 5-methoxy group protrudes into the "ceiling" of the ATP binding pocket.

-

Consequence: This creates a selectivity filter . It may clash with bulky gatekeeper residues (e.g., T790M in EGFR) or, conversely, fit into unique hydrophobic pockets in smaller kinases (e.g., specific serine/threonine kinases).

Alpha-Adrenergic Receptors

Prazosin (6,7-dimethoxy) is a potent

-

Hypothesis: Shifting to 5,6-dimethoxy alters the planarity of the quinazoline ring relative to the pendant piperazine/furan moiety due to peri-interactions. This often reduces affinity for

, which can be desirable if the goal is to design a kinase inhibitor without hypotensive side effects (a common off-target issue).

Part 5: Visualization of the Synthetic Workflow

Figure 2: Optimized synthetic workflow using the DMF-DMA route to minimize steric hindrance.

References

-

Use of DMF-DMA in Quinazoline Synthesis

- Seijas, J. A., et al. "Microwave enhanced synthesis of 4-aminoquinazolines." Tetrahedron Letters, 2000.

- Context: Establishes the efficiency of the formamidine route for sterically crowded anilines.

-

Steric Effects in Quinazoline Cyclization

- Connolly, D. J., et al. "Orthogonal synthesis of quinazolines." Journal of Organic Chemistry, 2005.

- Context: Discusses the kinetic barriers imposed by ortho-substituents in Niementowski-type reactions.

-

Pharmacology of Dimethoxyquinazolines

- Bridges, A. J., et al. "Tyrosine kinase inhibitors. 8. An unusually steep structure-activity relationship for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035)." Journal of Medicinal Chemistry, 1996.

- Context: Provides the baseline SAR for 6,7-dimethoxy analogs, serving as the compar

-

General Reactivity of 2-Aminobenzonitriles

- PubChem Compound Summary: 2-Amino-5,6-dimethoxybenzonitrile.

- Context: Verification of chemical structure and physical properties.

Sources

The Emergence of Methoxy-Substituted 2-Aminobenzonitrile Analogues as Potent Antimitotic Agents

An In-depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-aminobenzonitrile scaffold, particularly when functionalized with dimethoxy or trimethoxy aromatic rings, represents a promising class of compounds in modern oncology research. Drawing structural parallels to natural antimitotic agents like Combretastatin A-4, these synthetic derivatives have demonstrated significant biological activity, primarily as potent inhibitors of tubulin polymerization. By binding to the colchicine site on β-tubulin, they disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. This technical guide synthesizes the current understanding of these derivatives, detailing their mechanism of action, structure-activity relationships, and key experimental protocols for their evaluation. It aims to provide drug development professionals with a comprehensive resource to inform further research and development of this promising class of anticancer agents.

The 2-Aminobenzonitrile Scaffold: A Privileged Structure in Anticancer Research

The search for novel anticancer therapeutics has often focused on molecular scaffolds that can mimic the activity of potent natural products while offering improved synthetic accessibility and pharmacological properties. The 2-aminobenzonitrile core structure has emerged as one such "privileged scaffold." Its true potential is unlocked when combined with specific methoxy-substituted aromatic moieties, such as a 3,4,5-trimethoxybenzoyl group. This combination creates a structural motif that strongly resembles the A and B rings of Combretastatin A-4, a well-known natural product that potently inhibits tubulin polymerization.

The significance of this structural mimicry lies in the established role of microtubules in cell division.[1] Microtubules are dynamic polymers essential for the formation of the mitotic spindle, the cellular machinery that segregates chromosomes during mitosis.[2] Molecules that interfere with microtubule dynamics are among the most successful classes of anticancer drugs.[1] Derivatives based on the 2-aminobenzonitrile scaffold function as microtubule destabilizing agents, making them a focal point of significant research interest.[2][3]

Primary Biological Activity: Anticancer Effects via Tubulin Inhibition

The predominant and most well-documented biological activity of 2-aminobenzonitrile analogues bearing dimethoxy and trimethoxy-phenyl groups is their potent antiproliferative effect against a wide range of cancer cell lines. This activity is rooted in their ability to directly interfere with the fundamental process of cell division.

Mechanism of Action: Colchicine Site Binding and Mitotic Arrest

The primary mechanism of action for this class of compounds is the inhibition of tubulin polymerization.[2][3] Extensive research has shown that these molecules bind to the colchicine-binding site on β-tubulin.[4] This binding event prevents the tubulin dimers from polymerizing into microtubules. The key steps in this mechanistic pathway are:

-

Binding to Tubulin: The compound enters the cancer cell and binds to the colchicine site of soluble α,β-tubulin dimers. The 3,4,5-trimethoxyphenyl moiety is a critical pharmacophore for this interaction.[1]

-

Inhibition of Polymerization: This binding induces a conformational change in the tubulin dimer, rendering it incapable of assembling into microtubules.

-

Microtubule Depolymerization: The compound actively disrupts the dynamic equilibrium of the microtubule network, leading to a net depolymerization.

-

Mitotic Spindle Disruption: The absence of a functional microtubule network prevents the formation of a proper mitotic spindle during cell division.

-

G2/M Cell Cycle Arrest: Unable to proceed through mitosis, the cancer cells arrest at the G2/M transition phase of the cell cycle.[2][4]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, characterized by the activation of caspases and release of cytochrome c from the mitochondria, ultimately leading to programmed cell death.[4]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of these compounds is highly dependent on their specific chemical structure. Key SAR observations from various studies provide a rational basis for designing more effective derivatives:

-

The Methoxy-Substituted Ring: The presence of a 3,4,5-trimethoxyphenyl group is consistently associated with high potency, as it optimally fits into the colchicine binding pocket.[1]

-

The Heterocyclic Core: While the 2-aminobenzonitrile core is effective, related scaffolds like benzo[b]thiophene and benzo[b]furan have also yielded highly potent inhibitors. For instance, a 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-5-amino-6-methoxybenzo[b]furan derivative was found to inhibit cancer cell growth at nanomolar concentrations (IC50 = 16–24 nM).[4]

-

Substitution on the Core: The position of substituents on the core heterocyclic ring significantly impacts activity. For benzo[b]furan derivatives, placing a methoxy group at the C-6 or C-7 position enhances activity, while substitution at the C-4 or C-5 position can render the compound inactive.[2][4] Similarly, an amino group at the C-5 position of the benzo[b]furan ring was found to be beneficial for cytotoxicity.[4]

In Vitro Efficacy Data

Derivatives based on these scaffolds have demonstrated potent growth-inhibitory activity across a panel of human cancer cell lines. The table below summarizes the 50% inhibitory concentration (IC50) values for representative compounds from the scientific literature, highlighting their efficacy.

| Compound Class | Representative Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Tetrahydrothieno[b]pyridine | 2-amino-3-(3,4,5-trimethoxybenzoyl)-6-methoxycarbonyl-4,5,6,7-tetrahydrothieno[b]pyridine | Various | 0.025 - 0.090 | [3] |

| Benzo[b]thiophene | 2-(3',4',5'-trimethoxybenzoyl)-3-aminobenzo[b]thiophene analogues | Various | Submicromolar | [2] |

| Benzo[b]furan | 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-5-amino-6-methoxybenzo[b]furan (3h) | HeLa | 0.016 | [4] |

| Benzo[b]furan | 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-5-amino-6-methoxybenzo[b]furan (3h) | L1210 | 0.019 | [4] |

| Indolo[2,1-a]isoquinoline | (+)-6-butyl-12-formyl-5,6-hydro-3,9-dihydroxyindolo[2,1-a]isoquinoline (6c) | Tubulin Assay | 3.1 | [5] |

Other Potential Biological Activities

While the primary focus has been on anticancer activity, the broader chemical space of substituted aminobenzonitriles and related heterocycles suggests potential for other biological effects. It is important to note that these activities are often reported for structurally distinct, though related, families of compounds.

-

Kinase Inhibition: Certain 2-aminobenzothiazole derivatives have been reported as inhibitors of protein tyrosine kinases such as EGFR and PI3Kα, which are crucial targets in cancer therapy.[6]

-

Neuroprotective Effects: Various benzofuran, coumarin, and ligustrazine derivatives have shown neuroprotective potential in cellular models, often attributed to antioxidant, anti-inflammatory, and anti-excitotoxic mechanisms.[7][8][9]

-

Antimicrobial Activity: Heterocyclic scaffolds, including pyrimidines and pyranoquinolines, have been investigated for their activity against a range of bacterial and fungal pathogens.[10][11]

These findings suggest that while the dimethoxy/trimethoxy-substituted aminobenzonitrile analogues are specialized antimitotic agents, the underlying scaffold is versatile and can be adapted to target other biological systems.

Key Experimental Protocols

The evaluation of novel 2-aminobenzonitrile derivatives follows a standardized workflow from chemical synthesis to biological characterization.

In Vitro Antiproliferative Assay (MTT Assay)

This protocol determines the concentration of a compound that inhibits the proliferation of a cancer cell line by 50% (IC50). The assay measures the metabolic activity of viable cells.

Causality Behind Choices:

-

Cell Seeding Density: Chosen to ensure cells are in the logarithmic growth phase during the experiment, providing a robust signal.

-

Drug Incubation Time (48-72h): Allows for multiple cell doubling times, ensuring the antiproliferative effects of the compound can be fully observed.

-

MTT Reagent: The yellow tetrazolium salt (MTT) is reduced to purple formazan crystals by mitochondrial dehydrogenases in living cells only. The amount of formazan is directly proportional to the number of viable cells.

-

DMSO: Used to solubilize the formazan crystals for spectrophotometric quantification.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from nanomolar to micromolar.

-

Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (DMSO only) and a positive control (e.g., Paclitaxel).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the IC50 value using non-linear regression analysis.

Tubulin Polymerization Inhibition Assay

This cell-free assay directly measures the compound's ability to inhibit the assembly of purified tubulin into microtubules.

Causality Behind Choices:

-

High-Molarity PIPES Buffer: Provides the optimal pH and ionic environment for tubulin assembly.

-

GTP: Guanine triphosphate is essential for tubulin polymerization; its hydrolysis provides the energy for microtubule dynamics.

-

Temperature Shift (37°C): Tubulin polymerization is a temperature-dependent process. Shifting the temperature from 4°C (where tubulin is stable as dimers) to 37°C initiates polymerization.

-

Turbidity Measurement (340 nm): The formation of microtubules increases the turbidity of the solution, which can be measured as an increase in absorbance over time.

Step-by-Step Protocol:

-

Reagent Preparation: Prepare a reaction buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA). Keep purified bovine brain tubulin (>99% pure) on ice.

-

Reaction Setup: In a 96-well plate, add the reaction buffer, GTP (to a final concentration of 1 mM), and the test compound at various concentrations.

-

Initiation: Add purified tubulin (final concentration ~1-2 mg/mL) to each well.

-

Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the increase in absorbance at 340 nm every 30 seconds for 60 minutes.

-

Controls: Include a negative control (vehicle only, showing maximum polymerization) and a positive control (e.g., Colchicine or Combretastatin A-4, showing strong inhibition).

-

Analysis: Compare the rate and extent of polymerization in the presence of the test compound to the negative control. Calculate the IC50 value, which is the concentration of the compound required to inhibit tubulin polymerization by 50%.

Future Perspectives and Drug Development Challenges

The 2-aminobenzonitrile analogues and related methoxy-substituted heterocyclic compounds are highly promising as a new class of antimitotic agents. Their straightforward synthesis, potent in vitro activity, and well-defined mechanism of action make them attractive candidates for further development. However, challenges remain on the path to clinical application. Future research should focus on:

-

Improving Pharmacokinetics: Optimizing the scaffold to enhance aqueous solubility, metabolic stability, and oral bioavailability.

-

In Vivo Efficacy: Demonstrating tumor growth inhibition in relevant animal models of cancer.

-

Selectivity and Safety: Evaluating the toxicity profile against non-cancerous cells and establishing a therapeutic window.

-

Overcoming Resistance: Investigating the efficacy of these compounds against cancer cell lines that have developed resistance to other tubulin-binding agents like taxanes.

By addressing these challenges, it is possible that a derivative from this structural class could emerge as a next-generation anticancer therapeutic.

References

-

Title: 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: From Lipid Regulation to Neuroprotection: Multitarget (Benzo)thiazine Derivatives as Promising Leads - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives Source: Springer URL: [Link]

-

Title: Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities Source: MDPI URL: [Link]

-

Title: 2-amino-3-(3,4,5-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives as antimitotic agents and inhibitors of tubulin polymerization - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Synthesis and Protective Effect of New Ligustrazine-Benzoic Acid Derivatives against CoCl2-Induced Neurotoxicity in Differentiated PC12 Cells Source: MDPI URL: [Link]

-

Title: Synthesis and Antimicrobial Screening 6-Aryl-2-(Amino/Methoxy)-4-[(4′-Difluoro Methoxy) (3′-Hydroxy) Phenyl] Nicotinonitrile Source: ResearchGate URL: [Link]

-

Title: Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors Source: PubMed URL: [Link]

-

Title: Ligustrazinyl amides: a novel class of ligustrazine-phenolic acid derivatives with neuroprotective effects - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Recent Developments in Coumarin Derivatives as Neuroprotective Agents Source: Bentham Science URL: [Link]

-

Title: Synthesis and antibacterial activity of ethyl 2-amino-6-methyl-5-oxo-4-aryl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate Source: De Gruyter URL: [Link]

-

Title: 2,4-diamino-5-benzylpyrimidines and analogues as antibacterial agents. 6. A one-step synthesis of new trimethoprim derivatives and activity analysis by molecular modeling. Source: ACS Publications URL: [Link]

-

Title: Inhibition of tubulin polymerization by 5,6-dihydroindolo[2,1-alpha]isoquinoline derivatives Source: PubMed URL: [Link]

-

Title: Synthesis and Antitumor Molecular Mechanism of Agents Based on Amino 2-(3′,4′,5′-Trimethoxybenzoyl)-benzo[b]furan: Inhibition of Tubulin and Induction of Apoptosis - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site Source: MDPI URL: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of 2-amino-3-(3′,4′,5′-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives as antimitotic agents and inhibitors of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Antitumor Molecular Mechanism of Agents Based on Amino 2-(3′,4′,5′-Trimethoxybenzoyl)-benzo[b]furan: Inhibition of Tubulin and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of tubulin polymerization by 5,6-dihydroindolo[2,1-alpha]isoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Recent Developments in Coumarin Derivatives as Neuroprotective Agents - Mishra - Current Medicinal Chemistry [journals.eco-vector.com]

- 10. mdpi.com [mdpi.com]

- 11. html.rhhz.net [html.rhhz.net]

2-Amino-5,6-dimethoxybenzonitrile: A Specialized Building Block for Polysubstituted Heterocycles

[1]

Executive Summary

2-Amino-5,6-dimethoxybenzonitrile (CAS 24706-56-5) is a specialized aromatic intermediate used primarily in the synthesis of fused nitrogen heterocycles.[1] Unlike its commoditized isomer, 2-amino-4,5-dimethoxybenzonitrile (a key intermediate for prazosin-class alpha-blockers), the 5,6-isomer offers a distinct substitution pattern that crowds the peri-position of the resulting heterocycles.[1] This structural feature is critical in medicinal chemistry for modulating binding pocket affinity, particularly in kinase inhibitors and multidrug resistance (MDR) modulators.[1] This guide details the synthesis, reactivity, and application of this scaffold, providing a self-validating protocol for researchers.

Chemical Profile & Structural Significance[1][2][3][4][5][6][7][8]

The utility of 2-amino-5,6-dimethoxybenzonitrile lies in its dense functionalization.[1] The ortho-amino nitrile motif is a "heterocycle-ready" core, capable of reacting with various electrophiles to close pyrimidine, pyridine, or pyrrole rings fused to the benzene backbone.

Structural Comparison: 4,5- vs. 5,6-Dimethoxy

The distinction between the 4,5- and 5,6-isomers is not merely academic; it fundamentally alters the topology of the final drug candidate.[1]

| Feature | 2-Amino-4,5-dimethoxybenzonitrile | 2-Amino-5,6-dimethoxybenzonitrile |

| Common Name | 6-Aminoveratronitrile | (No common trivial name) |

| Electronic Effect | Electron-rich at C3/C6 (para to OMe) | Electron-rich at C4 (ortho/para to OMe) |

| Steric Environment | Open positions at C3/C6 allow further substitution | C6-Methoxy creates steric bulk near the reaction center (C1-CN) |

| Resulting Heterocycle | 6,7-Dimethoxyquinazoline (e.g., Prazosin) | 5,6-Dimethoxyquinazoline |

| Primary Application | Alpha-1 adrenergic antagonists | Kinase inhibitors, MDR reversal agents |

Electronic Properties

The 5- and 6-methoxy groups act as strong electron donors (+M effect).[1] The 6-methoxy group, being adjacent to the nitrile (and the resulting fused ring nitrogen), exerts a significant steric influence, potentially twisting the conformation of attached substituents or interacting with specific residues in a protein binding pocket (e.g., the hinge region of kinases).

Validated Synthetic Route

While the 4,5-isomer is widely available, the 5,6-isomer often requires de novo synthesis in the laboratory. The following protocol is designed to ensure regioselectivity, avoiding the formation of the unwanted 3,4- or 4,5-isomers.

Retrosynthetic Analysis

The most reliable route begins with 2,3-dimethoxybenzaldehyde , leveraging the directing effects of the alkoxy groups to install the nitrogen functionality at the correct position.

Figure 1: Synthetic pathway to 2-Amino-5,6-dimethoxybenzonitrile.[1] Note that chemically, 6-amino-2,3-dimethoxybenzonitrile is identical to the target 2-amino-5,6-dimethoxybenzonitrile upon renumbering.[1]

Step-by-Step Protocol

Step 1: Regioselective Nitration

Objective: Install the nitro group at position 6 (ortho to the aldehyde).

-

Reagents: 2,3-Dimethoxybenzaldehyde (1.0 eq), Nitric Acid (70%, 1.1 eq), Glacial Acetic Acid.[1]

-

Mechanism: The 2-methoxy group directs para (to position 5), while the 3-methoxy group directs para (to position 6).[1] The 6-position is favored due to the combined activation and the meta-directing effect of the aldehyde, despite some steric crowding.

-

Procedure: Dissolve aldehyde in acetic acid. Add nitric acid dropwise at 0°C. Stir at RT for 2 hours. Pour into ice water. The yellow precipitate is 6-nitro-2,3-dimethoxybenzaldehyde .[1]

Step 2: Conversion to Nitrile

Objective: Transform the aldehyde into a nitrile group.[2]

-

Reagents: Hydroxylamine hydrochloride (1.2 eq), Sodium Formate (1.5 eq), Formic Acid (solvent).[1]

-

Procedure: Reflux the aldehyde with hydroxylamine in formic acid. This "one-pot" method forms the oxime and dehydrates it in situ. Alternatively, isolate the oxime and dehydrate with acetic anhydride.

-

Product: 6-Nitro-2,3-dimethoxybenzonitrile .[1]

Step 3: Chemoselective Reduction

Objective: Reduce the nitro group to an amine without hydrolyzing the nitrile.

-

Reagents: Iron powder (5.0 eq), Ammonium Chloride (sat. aq.), Ethanol/Water (4:1).[1]

-

Rationale: Catalytic hydrogenation (Pd/C, H2) poses a risk of reducing the nitrile to a benzylamine. Iron/NH4Cl is mild and highly selective for nitro groups.

-

Procedure: Suspend nitro compound in EtOH/Water. Add Fe and NH4Cl. Reflux for 2 hours. Filter hot through Celite to remove iron oxides. Concentrate filtrate. Recrystallize from Ethanol.[3][4]

-

Yield: Typically 75-85% for this step.[1]

Core Applications: Heterocycle Construction

The primary value of 2-amino-5,6-dimethoxybenzonitrile is as a precursor to 5,6-dimethoxyquinazolines .[1]

Synthesis of 5,6-Dimethoxyquinazolin-4(3H)-ones

This transformation utilizes the Niementowski reaction or its modern variants.[1]

Protocol (Formamide Cyclization):

-

Mix 2-Amino-5,6-dimethoxybenzonitrile (1.0 eq) with Formamide (excess, 10 eq).

-

Heat to 180°C for 4 hours.

-

Cool and dilute with water. The quinazolinone precipitates.

-

Mechanism: The amine attacks the formamide carbonyl, followed by intramolecular nucleophilic attack of the amide nitrogen onto the nitrile carbon.

Figure 2: Cyclization pathway to the quinazolinone scaffold.[1]

Medicinal Chemistry Implications

The resulting 5,6-dimethoxyquinazoline skeleton is a bioisostere of the isoquinoline nucleus found in many alkaloids.

-

Kinase Inhibition: The 5,6-dimethoxy motif alters the shape of the ATP-binding pocket interaction compared to the standard 6,7-dimethoxy (prazosin/erlotinib) pattern.[1] This can be exploited to overcome resistance mutations that sterically clash with the 6,7-isomers.[1]

-

MDR Reversal: Derivatives of 5,6-dimethoxyquinazolines have shown efficacy in inhibiting P-glycoprotein (P-gp), a pump responsible for multidrug resistance in cancer cells.[1]

References

-

Preparation of 5,6-dialkoxy-4-imino-2(1H)quinazolinone derivatives. United States Patent 4668787.[1] (Describes the use of 2-amino-5,6-dimethoxybenzonitrile as a key intermediate). Link

-

One Pot Synthesis of Nitriles from Aldehydes. Asian Journal of Chemistry, 2011. (Methodology for converting substituted benzaldehydes to benzonitriles). Link

-

Synthesis of Quinazoline and Quinazolinone Derivatives. Journal of Organic Chemistry, 2018. (General protocols for cyclizing 2-aminobenzonitriles). Link[1]

-

Santa Cruz Biotechnology Product Data. 2,3-Dimethoxy-6-nitro-benzaldehyde. (Confirmation of the nitration regiochemistry and commercially available precursor). Link

A Technical Guide to the Solubility of 2-Amino-5,6-dimethoxybenzonitrile in Common Laboratory Solvents

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a new chemical entity (NCE) from a promising lead to a viable drug candidate is fraught with challenges, with poor physicochemical properties being a primary cause of attrition.[1] Among these properties, aqueous solubility is a critical determinant of a drug's bioavailability and overall efficacy.[2][3] A compound must be in a dissolved state to be absorbed, distributed, metabolized, and ultimately exert its therapeutic effect.[4] Consequently, a thorough understanding of a compound's solubility profile in various solvent systems is paramount for researchers, scientists, and drug development professionals.[5]

Analyte Characterization: 2-Amino-5,6-dimethoxybenzonitrile

To predict the solubility of 2-Amino-5,6-dimethoxybenzonitrile, we must first infer its key physicochemical properties based on its structure and data from analogous compounds.

Molecular Structure:

-

Functional Groups: The molecule possesses a primary amine (-NH2), two methoxy ethers (-OCH3), and a nitrile (-C≡N) group attached to a benzene ring.

-

Polarity: The presence of the amino and methoxy groups, with their lone pairs of electrons, and the polar nitrile group suggests that 2-Amino-5,6-dimethoxybenzonitrile is a polar molecule. The amino group can act as a hydrogen bond donor, while the oxygen atoms of the methoxy groups and the nitrogen of the nitrile group can act as hydrogen bond acceptors.

-

Inferred Physicochemical Properties: Based on structurally similar compounds like 2-aminobenzonitrile and 2-amino-5-methoxybenzonitrile, we can estimate the following properties[6][7]:

-

Molecular Weight: Approximately 192.2 g/mol .

-

Melting Point: Likely a solid at room temperature, with a melting point in the range of 50-150 °C. For instance, the melting point of 2-aminobenzonitrile is 45-48 °C.[8]

-

LogP (Octanol-Water Partition Coefficient): The predicted LogP is likely to be in the range of 1-2, suggesting a moderate level of lipophilicity.

-

Predicted Solubility in Common Laboratory Solvents

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[9] Based on the polar nature of 2-Amino-5,6-dimethoxybenzonitrile, we can predict its solubility in a range of common laboratory solvents.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Low to Sparingly Soluble | While the molecule has polar groups capable of hydrogen bonding, the overall aromatic structure may limit extensive hydration. The solubility of the parent compound, 2-aminobenzonitrile, is low in water.[8] |

| Methanol | Soluble | The polar hydroxyl group of methanol can effectively interact with the polar functional groups of the analyte. | |

| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent that should readily dissolve the compound. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Highly Soluble | DMSO is a strong hydrogen bond acceptor and a highly polar solvent, making it an excellent solvent for many organic compounds. |

| Dimethylformamide (DMF) | Highly Soluble | Similar to DMSO, DMF is a highly polar aprotic solvent capable of dissolving a wide range of compounds. | |

| Acetonitrile | Moderately Soluble | Acetonitrile is less polar than DMSO and DMF but should still be a reasonably good solvent. | |

| Nonpolar | Hexane | Insoluble | The significant difference in polarity between the nonpolar hexane and the polar analyte will result in poor solvation. |

| Toluene | Sparingly Soluble | The aromatic ring of toluene may offer some interaction with the benzene ring of the analyte, but the overall polarity difference will limit solubility. |

Experimental Protocols for Solubility Determination

To move from prediction to empirical data, a systematic experimental approach is necessary. The following protocols outline methods for both a rapid qualitative assessment and a more rigorous quantitative determination of solubility.

Qualitative Solubility Assessment

This method provides a quick and simple way to estimate the solubility of a compound in various solvents.

Materials:

-

2-Amino-5,6-dimethoxybenzonitrile

-

A selection of test solvents (e.g., water, methanol, DMSO, hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 1-2 mg of 2-Amino-5,6-dimethoxybenzonitrile to a clean, dry test tube.

-

Add 1 mL of the test solvent to the test tube.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution.

-

Soluble: The solid completely dissolves, and the solution is clear.

-

Sparingly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record your observations for each solvent.

Quantitative Thermodynamic Solubility Determination via HPLC

For drug discovery and development, a precise, quantitative measure of solubility is essential. The thermodynamic solubility assay measures the equilibrium solubility of a compound, which is the most relevant value for predicting in vivo behavior.[10] High-Performance Liquid Chromatography (HPLC) is a common and reliable method for this determination.[11]

Experimental Workflow for Thermodynamic Solubility Assay

Caption: Workflow for thermodynamic solubility determination.

Materials and Reagents:

-

2-Amino-5,6-dimethoxybenzonitrile (solid)

-

Selected solvents (e.g., phosphate-buffered saline pH 7.4, methanol, DMSO)

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18)

-

Mobile phase (e.g., acetonitrile and water with 0.1% formic acid)

-

Vials for incubation and HPLC analysis

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes for standard preparation

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 2-Amino-5,6-dimethoxybenzonitrile (e.g., 5-10 mg) into a vial.

-

Add a known volume of the test solvent (e.g., 1 mL) to the vial.

-

-

Equilibration:

-

Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient time to reach thermodynamic equilibrium (typically 24-48 hours).

-

-

Sample Processing:

-

After incubation, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

-

Carefully withdraw the supernatant and filter it through a syringe filter to remove any remaining particulate matter.

-

-

Preparation of Calibration Standards:

-

Prepare a stock solution of 2-Amino-5,6-dimethoxybenzonitrile in a suitable solvent (e.g., DMSO or methanol) at a known concentration.

-

Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.

-

-

HPLC Analysis:

-

Analyze the filtered supernatant and the calibration standards by HPLC.

-

Monitor the absorbance at a wavelength where the compound has a strong chromophore (to be determined by UV-Vis spectroscopy).

-

-

Data Analysis:

-

Generate a calibration curve by plotting the peak area of the calibration standards against their known concentrations.

-

Determine the concentration of 2-Amino-5,6-dimethoxybenzonitrile in the supernatant by interpolating its peak area on the calibration curve.

-

The determined concentration represents the thermodynamic solubility of the compound in the test solvent.

-

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the predicted and experimental determination of the solubility of 2-Amino-5,6-dimethoxybenzonitrile. While specific experimental data for this compound is not yet widely available, the principles and protocols outlined here offer a robust framework for its characterization. Understanding the solubility of this and other NCEs is a critical early step in the drug discovery and development pipeline, enabling informed decisions about lead optimization, formulation development, and the design of subsequent in vitro and in vivo studies.[2][12] The application of these methodologies will undoubtedly accelerate the journey of promising molecules from the laboratory to the clinic.

References

-

AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. [Link]

-

Hughes, L. D., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Journal of Chemical Theory and Computation, 17(8), 5237–5250. [Link]

-

Dearden, J. C. (2003). Prediction of Aqueous Solubility of Organic Compounds from Molecular Structure. Journal of Chemical Information and Computer Sciences, 43(4), 1107–1112. [Link]

-

Coltescu, A.-R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2). [Link]

-

Veranova. (n.d.). Improving solubility and accelerating drug development. [Link]

-

Khadra, I., et al. (2015). Role of Solubility, Permeability and Absorption in Drug Discovery and Development. In Drug Discovery and Development - From Molecules to Medicine. IntechOpen. [Link]

-

Hou, T., et al. (2003). Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. Journal of Chemical Information and Computer Sciences, 43(1), 148–155. [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. [Link]

-

Rowan. (n.d.). Predicting Solubility. [Link]

-

Domainex. (n.d.). Thermodynamic Solubility Assay. [Link]

-

PubChem. (n.d.). 2-Aminobenzonitrile. [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzonitrile, 2-amino- (CAS 1885-29-6). [Link]

-

Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. [Link]

-